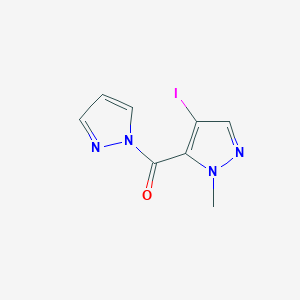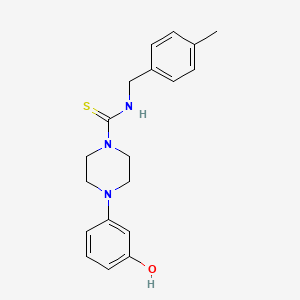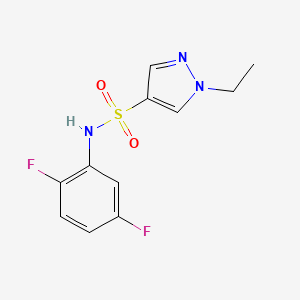![molecular formula C18H18N4O2S3 B4836297 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4836297.png)
4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Description
Synthesis Analysis
The synthesis of related thiazolidinone derivatives often involves the condensation of azlactone derivatives with various amines or sulfonamides under specific conditions to yield a wide range of substituted thiazolidinones. For instance, Horishny and Matiychuk (2020) developed a preparative procedure for the synthesis of 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids, which were then converted to butanamides showing moderate antitumor activity (Horishny & Matiychuk, 2020). This method could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is crucial for their biological activity. For example, Delgado et al. (2005) analyzed the supramolecular structures of similar compounds and found that the thiazolidinone ring adopts various conformations which can significantly influence the compound's reactivity and interactions (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in various chemical reactions, often facilitated by the reactivity of the thioxo and oxo groups within the thiazolidinone ring. For instance, Nagase (1974) explored the addition reactions of thiazolidinones with thiols, leading to the formation of diverse adducts, showcasing the versatile reactivity of these compounds (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are influenced by their specific substituents and molecular conformation. The study of the crystal structure of related compounds by Yin et al. (2008) revealed the influence of the molecular conformation on the physical properties, highlighting the importance of such analysis for understanding compound behavior (Yin et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group interactions, are key to understanding the behavior of thiazolidinone derivatives in biological systems and chemical reactions. The work by El-Gaby et al. (2009) on the synthesis and characterization of novel thiazolidinones provides insight into the chemical behavior of these compounds, which can be extrapolated to understand the chemical properties of the compound (El-Gaby et al., 2009).
properties
IUPAC Name |
4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-11-5-7-13(8-6-11)10-14-16(24)22(18(25)27-14)9-3-4-15(23)19-17-21-20-12(2)26-17/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,23)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOPWHNAZQMVTQ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-fluorophenyl)-7-(pentafluoroethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4836214.png)


![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4836237.png)
![{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4836249.png)

![3-[(3-chlorobenzyl)thio]-4-isopropyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4836252.png)
![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B4836258.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4836274.png)
![N-[3-(dimethylamino)propyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B4836286.png)

![4-[4-(4-phenyl-4H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B4836301.png)

